(R)-cyclopropyl(phenyl)methanamine
Overview
Description
“®-cyclopropyl(phenyl)methanamine” is a chemical compound. However, there is limited information available specifically about this compound. A similar compound, “®-(4-chlorophenyl)(phenyl)methanamine”, is known1.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines2. For instance, the Gabriel Synthesis is a method used for the synthesis of primary amines, starting with a molecule called “phthalimide” and using an S N 2 reaction3. However, the exact synthesis process for “®-cyclopropyl(phenyl)methanamine” is not clearly documented in the available resources.
Molecular Structure Analysis
The molecular structure of “®-cyclopropyl(phenyl)methanamine” is not explicitly available. However, similar compounds like “®-(+)-1-Phenylethylamine” have been studied4. These compounds often have a cage-like structure, similar to adamantane5.Chemical Reactions Analysis
The specific chemical reactions involving “®-cyclopropyl(phenyl)methanamine” are not documented in the available resources. However, similar compounds like methenamine undergo reactions in acidic environments, where they are hydrolyzed to formaldehyde6.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “®-cyclopropyl(phenyl)methanamine” are not available in the resources. However, similar compounds like “®-(+)-1-Phenylethylamine” have been studied4.Scientific Research Applications
-
Phenolic Compounds in Food & Function
- Field : Food Science and Technology
- Application : Phenolic compounds are natural bioactive molecules found mainly in plant tissues. They have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, which has led to great interest in their use by several industries .
- Methods : The understanding of the main actions of these compounds in organisms is still being studied. Strategies are being developed to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
- Results : Despite the large number of scientific studies on this topic, some issues still need to be solved. This includes the understanding of the main actions of these compounds in organisms .
-
Synthesis of Key Chiral Intermediate in Painkillers
- Field : Pharmaceutical Science
- Application : ®-1- [3,5-bis (trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system .
- Methods : The use of R-ω-transaminase (ATA117) as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%). To further improve the product yield, an alcohol dehydrogenase (ADH) was introduced into the reaction system to promote an equilibrium shift .
- Results : The substrate handling capacity of the developed bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .
Safety And Hazards
The safety and hazards associated with “®-cyclopropyl(phenyl)methanamine” are not clearly documented. However, similar compounds like “®-(+)-1-Phenylethylamine” are known to be harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage7.
Future Directions
The future directions for the study and use of “®-cyclopropyl(phenyl)methanamine” are not clearly documented. However, similar compounds like methenamine are used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary8.
Please note that the information provided is based on the available resources and may not be fully accurate or complete for “®-cyclopropyl(phenyl)methanamine”. Further research and studies would be needed for a comprehensive understanding of this compound.
properties
IUPAC Name |
(R)-cyclopropyl(phenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSQPUGEDLYSH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427572 | |
Record name | (R)-cyclopropyl(phenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-cyclopropyl(phenyl)methanamine | |
CAS RN |
434307-26-3 | |
Record name | (R)-cyclopropyl(phenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.